3'-Azetidinomethyl-2,5-dichlorobenzophenone
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Overview
Description
3’-Azetidinomethyl-2,5-dichlorobenzophenone is a chemical compound with the molecular formula C17H15Cl2NO It is characterized by the presence of an azetidine ring, a dichlorobenzophenone moiety, and a methylene bridge connecting these two functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azetidinomethyl-2,5-dichlorobenzophenone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions. For example, the reaction of 3-chloropropylamine with a suitable base can yield the azetidine ring.
Introduction of the Benzophenone Moiety: The benzophenone moiety can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of 2,5-dichlorobenzoyl chloride with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling of the Azetidine and Benzophenone Moieties: The final step involves the coupling of the azetidine ring with the benzophenone moiety through a methylene bridge. This can be achieved by reacting the azetidine derivative with a suitable methylene donor under appropriate conditions.
Industrial Production Methods
Industrial production of 3’-Azetidinomethyl-2,5-dichlorobenzophenone may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3’-Azetidinomethyl-2,5-dichlorobenzophenone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Substitution: The dichlorobenzophenone moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms such as alcohols or alkanes.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atoms.
Scientific Research Applications
3’-Azetidinomethyl-2,5-dichlorobenzophenone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-Azetidinomethyl-2,5-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and dichlorobenzophenone moiety can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3’-Azetidinomethyl-2,3-dichlorobenzophenone
- 3’-Azetidinomethyl-2,4-dichlorobenzophenone
- 3’-Azetidinomethyl-2,6-dichlorobenzophenone
Uniqueness
3’-Azetidinomethyl-2,5-dichlorobenzophenone is unique due to the specific positioning of the chlorine atoms on the benzophenone moiety, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(2,5-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-14-5-6-16(19)15(10-14)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHFYBAXEFZUAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643276 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898772-12-8 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(2,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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